4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
Description
Properties
CAS No. |
313986-03-7 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.298 |
IUPAC Name |
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c20-14-11-5-1-2-6-12(11)19-16(22)13(14)15(21)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,21)(H2,19,20,22) |
InChI Key |
ILGKTHYZRKKNKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CN=CC=C3)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the functional groups. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: This step may involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the quinoline core.
Functional Group Modifications: The hydroxyl, oxo, and carboxamide groups are introduced through various reactions such as oxidation, reduction, and amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of 4-hydroxy-2-hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Modifications in the Benzene Moiety
A series of analogs modified in the benzene moiety of the quinolone nucleus (e.g., 4-hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide) were synthesized to evaluate structure-activity relationships.
Hexahydroquinoline Derivatives
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, a hydrogenated analog, was studied to assess the role of aromaticity in the quinolone nucleus. While structurally similar, this compound exhibited polymorphism, complicating formulation and bioavailability. Despite this, its analgesic profile remained comparable to the lead compound, though with reduced thermal stability .
Allyl-Substituted Derivatives
1-Allyl-4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide demonstrated moderate analgesic activity but lower efficacy (50–60% writhing reduction at 20 mg/kg) compared to the parent compound.
Pharmacological Profile vs. Clinical Analgesics
Benchmarking Against NSAIDs
In acetic acid-induced writhing models, the lead compound outperformed traditional NSAIDs like Piroxicam and Nabumetone, achieving equivalent pain relief at significantly lower doses (20 mg/kg vs. 50–100 mg/kg for NSAIDs) .
Comparison with Opioid Derivatives
Unlike opioids, the compound lacks μ-opioid receptor affinity, eliminating risks of respiratory depression or addiction. Its mechanism likely involves inhibition of cyclooxygenase (COX)-independent pathways, as ulcerogenic effects were absent even at high doses .
Tasquinimod and Roquinimex
Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) and roquinimex, second-generation quinolone-3-carboxamides, are used in oncology for their immunomodulatory effects. These compounds prioritize substituents like trifluoromethyl groups for tumor microenvironment targeting, diverging from the analgesic focus of the lead compound .
Deuteration Strategies
Deuterium-enriched analogs of tasquinimod were developed to enhance metabolic stability.
Key Data Tables
Table 1. Analgesic Efficacy of Selected Quinolone-3-carboxamides
Biological Activity
4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide (CAS Number: 313986-03-7) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including antibacterial and antiviral properties, along with relevant research findings and case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₆H₁₃N₃O₃
- Molecular Weight : 295.293 g/mol
- Density : 1.4 g/cm³
- LogP : -0.45
- Boiling Point : 660.8 °C at 760 mmHg
- Flash Point : 353.4 °C
Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). A study reported that a related compound with a similar structure demonstrated a Minimum Inhibitory Concentration (MIC) of 4–8 μg/mL against MRSA, indicating its potential as an effective antibacterial agent .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) | IC50 (mM) |
|---|---|---|---|
| f1 | MRSA | 4–8 | 1.21 |
| f4 | MRSA | Not specified | 0.31 |
| f14 | MRSA | Not specified | 0.28 |
Antiviral Activity
In addition to its antibacterial properties, the compound has been evaluated for antiviral activity, particularly against HIV-1. A series of derivatives were synthesized and tested, revealing moderate antibacterial activity but limited efficacy against HIV replication at concentrations below 100 µM .
Study on Antibacterial Efficacy
A specific study focused on the synthesis of N-quinazolinone derivatives, including the compound , which were evaluated for their ability to inhibit GyrB, an essential enzyme in bacterial DNA replication. The results highlighted that these compounds could serve as novel antibacterial agents targeting bacterial gyrase .
Pharmacokinetic Profile
The pharmacokinetic studies showed that the compound exhibits metabolic stability in plasma, with a half-life greater than 372.8 minutes, indicating its potential for further development in therapeutic applications .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide?
- Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For example, refluxing in ethanol with piperidine as a catalyst has been effective for analogous quinoline-3-carboxamide derivatives . Purification via recrystallization from ethanol or DMF is recommended to isolate high-purity crystals, as demonstrated in studies of structurally similar compounds . Monitoring reaction progress using TLC or HPLC ensures minimal byproduct formation.
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodological Answer: Structural confirmation requires a combination of:
- 1H NMR spectroscopy to verify proton environments, particularly the pyridylmethyl and dihydroquinoline moieties.
- Elemental analysis to validate empirical formulas (e.g., C, H, N content).
- Mass spectrometry (MS) for molecular weight confirmation.
Prior studies on N-(benzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides utilized these techniques to resolve ambiguities in tautomeric forms .
Q. What solubility characteristics should be considered for in vitro assays involving this compound?
- Methodological Answer: The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Pre-dissolution in DMSO followed by dilution in aqueous buffers is common for biological testing. Solubility data for related compounds indicate sharp melting points (180–220°C), suggesting thermal stability during handling .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across polymorphic forms of this compound?
- Methodological Answer: Polymorphism significantly impacts bioactivity. For example, hexahydroquinoline analogs exhibited varying analgesic efficacy depending on crystalline forms . To resolve contradictions:
- Characterize polymorphs using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) .
- Compare dose-response curves of each form in standardized assays.
- Replicate synthesis and crystallization conditions to ensure consistency.
Q. What computational approaches are suitable for predicting reaction pathways in the synthesis of this compound?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction intermediates and transition states. The ICReDD framework combines computational path searches with experimental validation to optimize conditions (e.g., solvent, temperature) and reduce trial-and-error approaches . Molecular dynamics simulations may further predict solvent effects on crystallization .
Q. How can structure-activity relationship (SAR) studies be designed to improve receptor targeting?
- Methodological Answer:
- Synthesize analogs with modifications to the pyridylmethyl group or quinoline core (e.g., halogenation, methoxy substitutions) .
- Test binding affinity using surface plasmon resonance (SPR) or radioligand assays against target receptors (e.g., opioid or kinase receptors).
- Correlate substituent electronic properties (Hammett constants) with activity trends.
Data Contradiction and Reproducibility
Q. What protocols ensure reproducibility in biological assays given the compound’s sensitivity to oxidation?
- Methodological Answer:
- Store the compound under inert gas (N₂ or Ar) to prevent oxidation of the dihydroquinoline moiety.
- Include antioxidant additives (e.g., ascorbic acid) in assay buffers.
- Validate stability via HPLC-UV at regular intervals during experiments .
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer:
- Standardize cell culture conditions (e.g., passage number, media composition).
- Use flow cytometry to quantify apoptosis (e.g., Annexin V/PI staining) and rule out off-target effects.
- Cross-validate findings with orthogonal assays (e.g., mitochondrial membrane potential assays) .
Experimental Design
Q. What factorial design principles apply to optimizing reaction yields for this compound?
- Methodological Answer: A 2³ factorial design can systematically test variables:
Q. How can researchers design a stability study under physiological conditions?
- Methodological Answer:
- Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C.
- Sample at intervals (0, 1, 3, 6, 24 h) and analyze via LC-MS/MS to quantify degradation products.
- Compare half-life (t₁/₂) with structurally related compounds to infer metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
